Triethylgermane

carbene insertion organogermanium hydride reactivity dihalocarbene chemistry

Triethylgermane (Et₃GeH, C₆H₁₆Ge) is a volatile, flammable liquid organogermanium hydride with a density of 0.994 g/mL at 25 °C and a boiling point of 121–122 °C at 20 mmHg. Structurally analogous to triethylsilane, it replaces the silicon centre with germanium, yielding a distinctly weaker Ge–H bond that underpins its higher reactivity in both radical and ionic hydride‑transfer processes.

Molecular Formula C6H15Ge
Molecular Weight 160.82 g/mol
CAS No. 1188-14-3
Cat. No. B074486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylgermane
CAS1188-14-3
Molecular FormulaC6H15Ge
Molecular Weight160.82 g/mol
Structural Identifiers
SMILESCC[GeH](CC)CC
InChIInChI=1S/C6H16Ge/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3
InChIKeyYMSWJBZPRYKQHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylgermane (CAS 1188‑14‑3) – Procurement‑Grade Profile for an Organogermanium Hydride Reagent


Triethylgermane (Et₃GeH, C₆H₁₆Ge) is a volatile, flammable liquid organogermanium hydride with a density of 0.994 g/mL at 25 °C and a boiling point of 121–122 °C at 20 mmHg . Structurally analogous to triethylsilane, it replaces the silicon centre with germanium, yielding a distinctly weaker Ge–H bond that underpins its higher reactivity in both radical and ionic hydride‑transfer processes [1]. It is commercially available at 98% assay and serves as a reductant, hydrogermylation reagent, and CVD precursor in synthetic and materials chemistry .

Triethylgermane – Why In‑Class Hydride Reagents (Silanes, Stannanes, and Other Germanes) Cannot Be Directly Substituted


Triethylgermane belongs to the Group 14 trialkyl hydride family, yet even structurally analogous members display pronounced divergence in key performance parameters: the Ge–H bond dissociation energy (Me₃Ge–H = 80.2 kcal/mol) is ≈9–10 kcal/mol weaker than the corresponding Si–H bond, conferring markedly faster hydrogen‑atom transfer kinetics to carbon‑centred radicals [1]. Conversely, compared with the heavier tributylgermane, triethylgermane is a significantly weaker nucleophile (Mayr N = 4.00 vs. 5.92) [2]. Meanwhile, tri‑n‑butyltin hydride, while kinetically superior to germanium hydrides, carries well‑documented neurotoxicity and arduous work‑up liabilities that preclude its use in pharmaceutical or industrial‑scale radical chain processes [3]. These orthogonal variations in bond strength, nucleophilicity, and safety profile mean that substituting one reagent for another without quantitative re‑optimisation regularly leads to failed reactions, poor yield, or unacceptable toxicological burden.

Triethylgermane – Comparator‑Based Quantitative Evidence for Differentiated Procurement


Carbene Insertion Reactivity – 4‑Fold Over Triethylsilane

In direct competition experiments with phenyl(trihalomethyl)mercury substrates in benzene at 80 °C, triethylgermane inserts CCl₂ and CBr₂ into its Ge–H bond four times faster than triethylsilane inserts into its Si–H bond [1]. This 4‑fold enhancement is a hard kinetic factor, not a qualitative trend.

carbene insertion organogermanium hydride reactivity dihalocarbene chemistry

Mayr Nucleophilicity – Tailored Hydride Donor Strength Relative to Tri‑n‑butylgermane

According to the Mayr nucleophilicity scale (dichloromethane, 20 °C), triethylgermane exhibits N = 4.00 and sN = 0.75 [1], whereas the bulkier tri‑n‑butylgermane registers N = 5.92 and sN = 0.73 [2]. The 1.92‑unit lower N value for Et₃GeH reflects a significant attenuation of hydride donor reactivity that can be exploited to moderate the rate of reduction when Bu₃GeH proves over‑reactive.

hydride donor nucleophilicity Mayr reactivity parameters organogermanium hydride ranking

Ge–H vs. Si–H Bond Strength – Rationale for Superior Radical Hydrogen‑Atom Donor Capability

The gas‑phase bond dissociation energy of the Ge–H linkage in the closely related trimethylgermane is BDE = 80.2 ± 2.9 kcal/mol [1], roughly 9–10 kcal/mol lower than the Si–H BDE of triethylsilane (≈90 kcal/mol) [2]. This weaker bond directly translates into faster hydrogen‑atom abstraction by carbon‑centred radicals, consistent with the observation that hydrogen abstraction from tri‑n‑butylgermane is 10–20‑fold slower than from tri‑n‑butyltin hydride [3], and abstraction from triethylsilane is generally too slow for practical radical chain use [3].

bond dissociation energy radical H‑atom transfer organogermanium vs. organosilicon

Negative Activation Energy for GeH₂ Insertion – Unique Kinetic Signature

Time‑resolved gas‑phase kinetic studies demonstrate that the insertion of germylene (GeH₂) into the Ge–H bond of triethylgermane proceeds with a negative activation energy of –10.6 ± 1.1 kJ mol⁻¹ over the temperature range 292–557 K [1]. A negative Eₐ indicates a barrier‑free, complex‑mediated pathway that is extremely rare among main‑group hydride insertion reactions; the corresponding insertion into Si–H bonds of silanes typically exhibits small positive or near‑zero activation barriers.

germylene insertion negative activation energy gas‑phase kinetics

Orthogonal Masking Group in Iterative Polyarene Assembly

Patent EP‑4143308‑A1 (2022) discloses triethylgermane‑derived building blocks as orthogonal masking groups for iterative Pd(I)‑catalysed polyarene synthesis [1]. Unlike boronic acid/ester‑based Suzuki coupling partners, the –GeEt₃ group withstands nucleophilic conditions and is selectively unmasked via electrophilic ipso‑substitution, enabling orthogonal coupling sequences that are inaccessible with boron‑based reagents. This expands accessible chemical space, including iodo‑substituted polyarenes.

C–C coupling modular synthesis polyarene construction

Laser‑CVD Precursor for High‑Purity Germanium Films

United States Patent US‑4,681,640 demonstrates that triethylgermane serves as an effective precursor for photolytic CO₂ laser‑induced CVD of polycrystalline germanium and doped‑germanium films [1]. The Ge–H and Ge–C bonds are resonant with the CO₂ laser output at 10.4 μm or 9.4 μm, enabling photolytic decomposition without a sensitizer. Conversion rates of 86% are reported for the parent germane under analogous conditions, and triethylgermane specifically produces germanium usable as a dopant source for cadmium‑ and aluminium‑doped films.

chemical vapour deposition germanium semiconductor laser photolysis

Triethylgermane – Evidence‑Backed Application Scenarios for Scientific and Industrial Procurement


Radical Chain Reductions Requiring Non‑Toxic, Work‑Up‑Friendly H‑Atom Donors

Triethylgermane occupies the reactivity window between the impractical triethylsilane (too unreactive) and the highly toxic tri‑n‑butyltin hydride (too hazardous). Its Ge–H BDE of ~80 kcal/mol enables H‑atom transfer to carbon‑centred radicals at rates adequate for productive chain propagation, while the germanium‑based by‑products exhibit far lower toxicity and are more readily removed than organotin residues [1]. This makes Et₃GeH the reagent of choice for radical dehalogenations and cyclisations in medicinal chemistry laboratories where product purity and operator safety are non‑negotiable.

CVD Precursor for Low‑Temperature, Sensitizer‑Free Deposition of Germanium Thin Films

Because the vibrational modes of triethylgermane are resonant with CO₂ laser lines at 10.4 μm and 9.4 μm, it undergoes clean photolytic decomposition without the need for an added sensitizer [2]. The negative activation energy for GeH₂ insertion into the Ge–H bond further ensures efficient low‑temperature reactivity [3], enabling deposition of high‑purity germanium and doped‑germanium films on thermally sensitive substrates for IR optics, semiconductor device prototyping, and nanostructure fabrication.

Iterative Modular Synthesis of Polyarenes via Orthogonal –GeEt₃ Masking Groups

Triethylgermane‑derived building blocks provide an orthogonal coupling handle that withstands nucleophilic conditions and is selectively unmasked through electrophilic ipso‑substitution [4]. This complements the widely used boronic acid/ester coupling strategy, allowing synthetic chemists to perform iterative Pd‑catalysed assemblies without protecting‑group conflicts. The approach has been demonstrated for the rapid construction of iodo‑terminated polyarenes, which serve as versatile intermediates for further functionalisation.

Hydrogermylation of Alkynes and Dienes for Organogermanium Functional Materials

Triethylgermane undergoes regio‑ and stereoselective hydrogermylation of terminal alkynes and 1,3‑dienes using Ru or Ni catalysis [5][6], yielding triethylgermyl‑substituted alkenes and germoles with high fidelity. These products function as monomers for germanium‑containing polymers or as intermediates in cross‑coupling, enabling exploration of organogermanium materials with potential electronic, optical, or biological activity.

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